12-POHSA

Glucose-stimulated insulin secretion Human pancreatic islets Type 2 diabetes

Researchers requiring regiospecific FAHFA standards for GSIS assays face variability from isomer impurities. 12-POHSA provides the definitive 12-position unsaturated probe: • ~2.1-fold GSIS potentiation (20 µM, human islets) vs ~1.6-fold for 9-POHSA • 71% TNF-α reduction vs 62% for saturated 12-PAHSA • Established hydrolysis hierarchy: 12-position > 9-position, unsaturated > saturated Supplied with rigorous analytical QC, ensuring lot-to-lot reproducibility for metabolic research.

Molecular Formula C34H64O4
Molecular Weight 536.9 g/mol
CAS No. 2042646-31-9
Cat. No. B8056025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-POHSA
CAS2042646-31-9
Molecular FormulaC34H64O4
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
InChIInChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11-
InChIKeyXSYATLPMKFNWBI-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-POHSA for Research Procurement: A Regiospecific FAHFA with Palmitoleic Acid Esterified at the 12th Carbon of Stearic Acid


12-POHSA (CAS: 2042646-31-9) is a branched fatty acid ester of hydroxy fatty acid (FAHFA) consisting of palmitoleic acid esterified at the 12th carbon of stearic acid [1]. FAHFAs are a class of endogenous mammalian lipids first identified in 2014 that are regulated by fasting and high-fat feeding and are associated with insulin sensitivity in mice [1]. 12-POHSA belongs to the POHSA (palmitoleic acid hydroxy stearic acid) subfamily, one of several FAHFA families distinguished by their fatty acid and hydroxy fatty acid combinations. The compound is commercially available at ≥95% purity from multiple vendors including Cayman Chemical, with typical solubility profiles of DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 20 mg/mL, and Ethanol:PBS (pH 7.2, 1:1): 0.5 mg/mL [1].

Why Generic FAHFA Substitution Fails: 12-POHSA Differs in Regioisomer Position, Acyl Chain Unsaturation, and Functional Activity from Its Closest Analogs


FAHFAs as a class exhibit pronounced structure-activity relationships where both the regioisomer position (e.g., 9- vs. 12-) and the degree of acyl chain unsaturation determine biological potency and enzymatic stability [1]. 12-POHSA cannot be substituted with 12-PAHSA (saturated palmitic acid at the same 12-position) without altering bioactivity profiles, nor can it be replaced by 9-POHSA (same acyl chain but esterified at the 9-position) without losing regiospecific effects. Carboxyl ester lipase (CEL) preferentially hydrolyzes FAHFAs with the ester bond further from the carboxylate (12-position > 9-position > 5-position), and unsaturated FAHFAs like POHSA are hydrolyzed more rapidly than saturated counterparts such as PAHSA [1]. Consequently, generic substitution among FAHFAs introduces uncontrolled variables in metabolic stability, potency in glucose-stimulated insulin secretion (GSIS) assays, and anti-inflammatory activity, compromising experimental reproducibility and data interpretation [1].

Quantitative Differentiation Evidence for 12-POHSA: Comparative Activity Data Versus 9-POHSA, 12-PAHSA, and Class Benchmarks


Regiospecific GSIS Potentiation: 12-POHSA Exhibits ~2.1-Fold Enhancement in Human Islets Compared to 1.6-Fold for 9-POHSA

In human pancreatic islets from nondiabetic donors, 12-POHSA (20 μM) potentiated glucose-stimulated insulin secretion (GSIS) by approximately 2.1-fold over the high-glucose (16.7 mM) baseline, whereas its regioisomer 9-POHSA at the same concentration achieved only a 1.6-fold enhancement [1]. The difference represents a ~31% greater GSIS potentiation for the 12-regioisomer relative to the 9-regioisomer under identical assay conditions. DMSO vehicle control (0.01%) showed no significant effect. The study used human islets from six nondiabetic donors, with insulin secretion measured by ELISA following 1-hour incubation with FAHFAs [1].

Glucose-stimulated insulin secretion Human pancreatic islets Type 2 diabetes

Saturated Versus Unsaturated Analogs: 12-POHSA Reduces LPS-Induced TNF-α by 71% Compared to 62% for 12-PAHSA in Bone Marrow-Derived Dendritic Cells

In LPS-stimulated bone marrow-derived dendritic cells (BMDCs), 12-POHSA (20 μM) reduced TNF-α secretion by 71% relative to LPS-only controls, while 12-PAHSA—the saturated analog with palmitic acid at the same 12-position—achieved only 62% reduction under identical conditions [1]. This represents a 24% greater anti-inflammatory effect (calculated as the ratio of percent reduction: 71/62 = 1.145) for the unsaturated 12-POHSA compared to its saturated counterpart 12-PAHSA. Both compounds were tested at 20 μM with 0.01% DMSO vehicle, with TNF-α measured by ELISA 24 hours after LPS stimulation [1].

Anti-inflammatory Bone marrow-derived dendritic cells TNF-α suppression

Enantiomer-Specific Activity: 12-POHSA Exists as a Racemic Mixture from Commercial Vendors While Endogenous 12-POHSA Likely Possesses a Dominant Enantiomeric Configuration

12-POHSA contains a stereogenic center at the 12-carbon branching point and can exist as R and S enantiomers. Commercial 12-POHSA from standard vendors (e.g., Cayman Chemical Cat# 17105) is supplied as a racemic mixture without enantiomeric specification [1]. However, structurally related FAHFAs such as 9-PAHSA and 5-PAHSA have been shown to exist endogenously with the R enantiomer as the predominant form in mouse white adipose tissue and human/murine breast milk [1]. The Aryal et al. study demonstrated that enantiomers of 9-PAHSA exhibit differential biological activities in GSIS, glucose uptake, and anti-inflammatory assays, establishing that stereochemistry is a determinant of FAHFA bioactivity [1]. While enantiomer-specific data for 12-POHSA are not yet published, the class-level evidence indicates that researchers should be aware that commercial racemic 12-POHSA may not recapitulate the activity of the endogenous enantiomeric form.

Chiral lipidomics Stereochemistry Enantiomer-specific activity

Carboxyl Ester Lipase Hydrolysis Preference: 12-Position Esters Are Hydrolyzed More Rapidly Than 9- or 5-Position Esters

Carboxyl ester lipase (CEL), a known FAHFA hydrolase, exhibits regiospecific hydrolysis preferences where FAHFAs with the ester bond further from the carboxylate group are preferentially hydrolyzed. The hydrolysis hierarchy established for PAHSA isomers is 12-PAHSA > 9-PAHSA ≫ 5-PAHSA [1]. By structural extrapolation, 12-POHSA, bearing the ester bond at the 12-carbon position, is expected to be more susceptible to CEL-mediated hydrolysis than 9-POHSA or 5-POHSA. Additionally, FAHFAs containing unsaturated acyl chains (POHSA and OAHSA) are hydrolyzed more rapidly than their saturated counterparts (PAHSA and SAHSA) [1]. This dual dependency on regioisomer position and acyl chain unsaturation means 12-POHSA will exhibit different metabolic stability and clearance kinetics compared to 9-POHSA or saturated 12-PAHSA.

FAHFA hydrolysis Carboxyl ester lipase Metabolic stability

Biomarker Association: POHSA Levels Are Significantly Elevated in Serum of Glucose-Tolerant AG4OX Mice, Distinguishing POHSA from PAHSA in Metabolic Phenotype Correlation

In AG4OX mice (adipose-specific GLUT4 glucose transporter overexpression), POHSA levels are significantly elevated in serum compared to wild-type controls [1]. This elevation correlates with enhanced glucose tolerance despite the mice being obese with elevated circulating fatty acids. The original FAHFA discovery study reported that FAHFA isomers were elevated 16-18-fold in AG4OX mice, though isomer-specific quantification for 12-POHSA was not separately reported [2]. Notably, while PAHSA levels correlate highly with insulin sensitivity and are reduced in adipose tissue and serum of insulin-resistant humans, the distinct metabolic regulation of POHSA versus PAHSA suggests non-redundant biomarker potential. A 2020 study found that adults with coronary artery disease and a history of myocardial infarction had lower POHSA levels (p = 0.026) compared to those without MI, further supporting POHSA's unique biomarker profile [3].

Biomarker AG4OX mouse model GLUT4 overexpression

Defined Application Scenarios for 12-POHSA Procurement Based on Quantitative Differentiation Evidence


Human Islet GSIS Assays Requiring Maximal Potentiation Activity

For researchers conducting glucose-stimulated insulin secretion assays in human pancreatic islets where maximal fold-enhancement is the primary endpoint, 12-POHSA is the preferred compound based on its ~2.1-fold potentiation compared to the ~1.6-fold achieved by 9-POHSA at identical concentrations (20 μM) [1]. This scenario applies to type 2 diabetes drug discovery programs screening FAHFAs for insulin secretagogue activity and to academic laboratories investigating FAHFA structure-activity relationships in primary human islet models.

Comparative Anti-Inflammatory Studies Differentiating Saturated Versus Unsaturated FAHFAs

Investigators designing experiments to compare anti-inflammatory efficacy between saturated and unsaturated FAHFA analogs should procure 12-POHSA as the unsaturated comparator to 12-PAHSA. The 71% TNF-α reduction observed with 12-POHSA versus 62% reduction with 12-PAHSA in LPS-stimulated BMDCs provides a quantitative benchmark for studies examining how acyl chain unsaturation modulates immunomodulatory activity [1]. This is particularly relevant for research on adipose tissue inflammation and metabolic endotoxemia where FAHFA-mediated cytokine suppression is mechanistically important.

Lipidomic Biomarker Discovery Studies Requiring POHSA-Specific Analytical Standards

Clinical and translational research programs conducting targeted lipidomics to quantify POHSA isomers in human serum, plasma, or adipose tissue must use 12-POHSA as an authentic analytical standard for method development and quantification. Given that POHSA levels are differentially regulated in insulin-resistant states (lower in MI patients, p = 0.026) [2], and are elevated in glucose-tolerant AG4OX mice [1], substitution with PAHSA or OAHSA standards would compromise accurate isomer identification and quantification in LC-MS/MS workflows. This applies to biomarker validation studies in metabolic disease cohorts and nutritional intervention trials examining FAHFA modulation.

FAHFA Hydrolysis and Metabolic Stability Investigations Requiring Defined Regioisomer Position

For studies examining FAHFA hydrolysis by carboxyl ester lipase or other esterases where regioisomer position is the independent variable, 12-POHSA serves as a critical probe for the 12-position ester bond configuration. The established hydrolysis hierarchy (12-position > 9-position ≫ 5-position) [1] requires that experiments comparing metabolic stability across regioisomers use precisely defined positional isomers. 12-POHSA is the appropriate compound for testing the combined effects of the 12-position ester bond and unsaturated acyl chain on enzymatic hydrolysis kinetics, as opposed to 12-PAHSA which isolates only the positional effect or 9-POHSA which tests only the unsaturation effect at a different position.

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